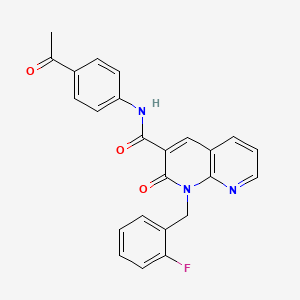

N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of the benzo[b][1,6]naphthyridine class. This class of compounds has been extensively studied due to their potential biological activities, particularly as cytotoxic agents against various cancer cell lines. The compound is structurally related to those discussed in the provided papers, which focus on the synthesis and biological evaluation of similar naphthyridine carboxamide derivatives.

Synthesis Analysis

The synthesis of related naphthyridine carboxamide derivatives typically involves the reaction of a quinoline or naphthyridine compound with a primary amine to yield a series of carboxylic acids, which are then converted into carboxamides. For instance, the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines led to the formation of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, which were further converted into carboxamides . Another approach involves Pfitzinger-type condensation reactions to directly provide ligands containing the naphthyridine moiety .

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is often characterized using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction. These methods provide detailed information about the molecular geometry and the presence of specific functional groups. For example, the crystal structure of a related compound, N-(4-acetylphenyl)quinoline-3-carboxamide, was determined to crystallize in the monoclinic system with specific hydrogen bond interactions .

Chemical Reactions Analysis

The chemical reactivity of naphthyridine carboxamides is influenced by the presence of substituents on the naphthyridine ring. These substituents can affect the compound's ability to interact with biological targets or participate in further chemical reactions. For instance, the introduction of a cyano group in N-(cyano(naphthalen-1-yl)methyl)benzamides allowed for colorimetric sensing of fluoride anions, demonstrating the potential for these compounds to be used in sensing applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine carboxamides, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. These properties are often determined experimentally and can be influenced by the molecular structure. Theoretical calculations, such as density functional theory (DFT), can also be used to predict properties and aid in the design of new compounds with desired characteristics .

Biological Activity

The cytotoxic activity of naphthyridine carboxamides has been a significant focus of research. Compounds in this class have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC), with some derivatives exhibiting IC50 values less than 10 nM. In vivo studies have also demonstrated the curative potential of these compounds against colon 38 tumors in mice .

Applications De Recherche Scientifique

Chemical Synthesis and Antibacterial Activity

The research into pyridonecarboxylic acids as antibacterial agents has led to the synthesis of compounds with significant antibacterial activity. These compounds, structurally related to the subject chemical, demonstrate the potential for naphthyridine derivatives in developing new antibacterial drugs. The synthesis process involves creating amino- and/or hydroxy-substituted cyclic amino groups, indicating a method that could potentially be applied to synthesize N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives for similar purposes (Egawa et al., 1984).

Cytotoxic Activity for Cancer Research

Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. This research underscores the potential of naphthyridine carboxamide derivatives, similar in structure to the subject chemical, in the development of new cancer therapies. The synthesis of these compounds involves a broad range of substituents, highlighting the versatility of this chemical backbone in drug development (Deady et al., 2005).

Environmental Biodegradation

Studies on the biodegradation of phenolic compounds by methanogenic consortia reveal the potential for microbial transformation of complex organic molecules, including naphthyridine derivatives. These findings suggest avenues for environmental remediation and the biotransformation of chemical pollutants, potentially including derivatives of N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Bisaillon et al., 1993).

Material Science and Polymer Research

The synthesis of aromatic polyamides from specific diacids and diamines, including those related to naphthyridine structures, has implications for the development of new materials with desirable properties such as high thermal stability and solubility in polar solvents. This research can guide the synthesis of polymers incorporating the naphthyridine moiety for advanced material applications (Hsiao & Liou, 1998).

Organic Synthesis and Fluorinated Compounds

The synthesis of mono- and difluoronaphthoic acids showcases the strategies for introducing fluorine atoms into complex organic molecules, a technique that could be applicable to the synthesis and functionalization of N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide. Fluorinated organic compounds have significant importance in pharmaceuticals, agrochemicals, and material science, indicating the broad potential applications of such synthetic methodologies (Tagat et al., 2002).

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O3/c1-15(29)16-8-10-19(11-9-16)27-23(30)20-13-17-6-4-12-26-22(17)28(24(20)31)14-18-5-2-3-7-21(18)25/h2-13H,14H2,1H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBNYCLTZQCAHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)

![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)

![N-[(2,4-dimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B2543040.png)

![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)